5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride
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Overview
Description
5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride is a chemical compound with the molecular formula C8H14N4O.2ClH. It is a heterocyclic compound containing a pyrrolidine ring and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents such as chloroform and catalysts like molecular sieves to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or antiviral agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolopyrazine derivatives: Compounds with a pyrrole and pyrazine ring, exhibiting various biological activities
Uniqueness
5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a triazole ring, which imparts distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its activity and interactions .
Properties
IUPAC Name |
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);2*1H/t6-,7+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJIHHIIELNCIT-VJBFUYBPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CC(CN2)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H]2C[C@H](CN2)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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